

Continuous Kinetic Assay Using H-Glu(amc)-OH: Application Notes and Protocols

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Compound of Interest

Compound Name: *H-Glu(amc)-OH*

Cat. No.: B555366

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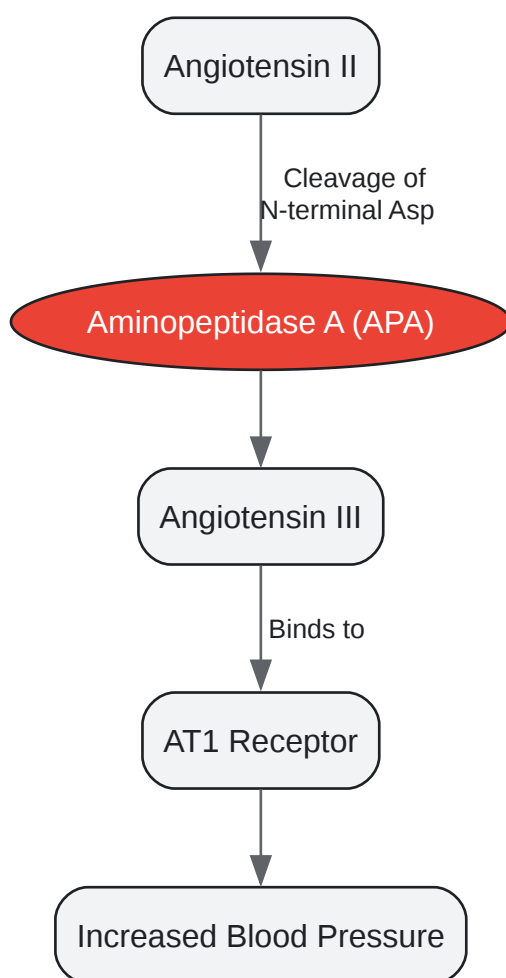
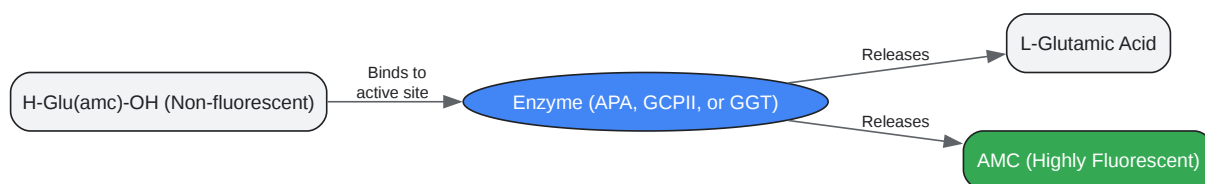
Introduction

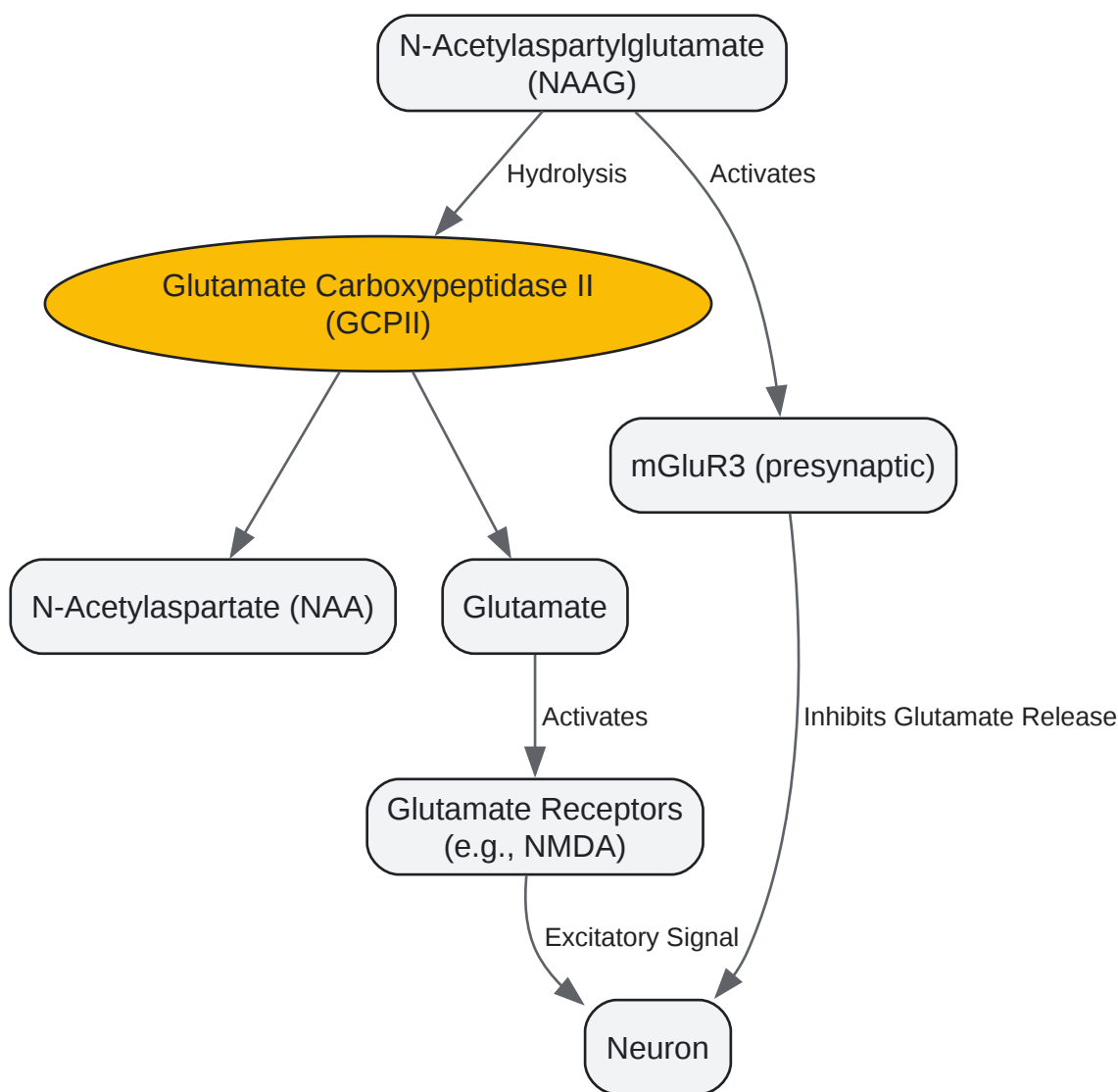
The continuous kinetic analysis of enzyme activity is a cornerstone of biochemical and pharmacological research. The use of fluorogenic substrates provides a sensitive and high-throughput method for characterizing enzyme kinetics and screening for potential inhibitors. **H-Glu(amc)-OH** (L-Glutamic acid 7-amido-4-methylcoumarin) is a fluorogenic substrate utilized for the continuous kinetic assay of several peptidases. This application note provides detailed protocols for the use of **H-Glu(amc)-OH** in studying the activity of key enzymes, including Aminopeptidase A (APA), Glutamate Carboxypeptidase II (GCPII), and gamma-Glutamyltransferase (GGT).

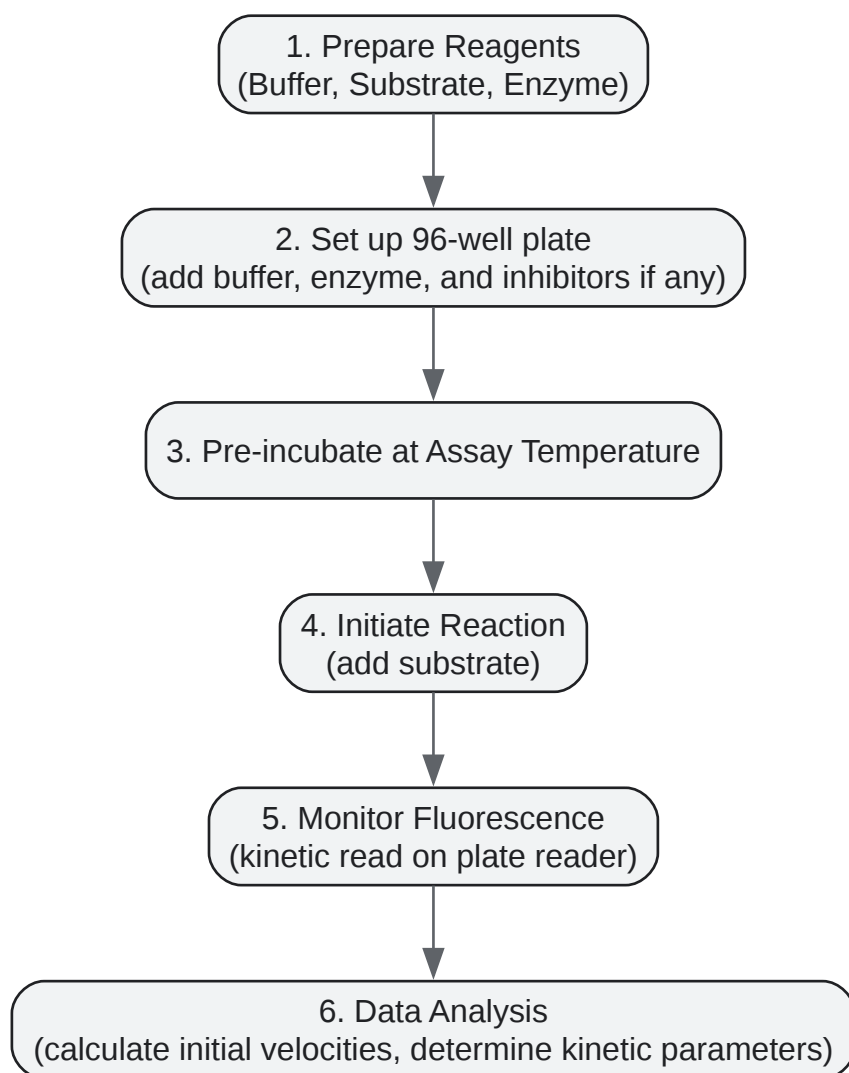
The principle of this assay is based on the enzymatic cleavage of the amide bond between L-glutamic acid and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic hydrolysis, free AMC is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time. The rate of this increase is directly proportional to the enzyme's activity under the specified assay conditions. This method is highly sensitive and amenable to high-throughput screening for the identification of enzyme modulators.

Principle of the Assay

The enzymatic reaction at the core of this application note is the hydrolysis of a non-fluorescent substrate to yield a highly fluorescent product. The workflow can be generalized as follows:







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